molecular formula C17H22FN3O2 B6921722 N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B6921722
M. Wt: 319.37 g/mol
InChI Key: UURNJAWPFMCWAL-UHFFFAOYSA-N
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Description

N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide is a complex organic compound featuring a fluorinated indole moiety and a piperidinyl acetamide group

Properties

IUPAC Name

N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-12(22)19-15-3-2-7-21(10-15)17(23)11-20-8-6-13-4-5-14(18)9-16(13)20/h4-5,9,15H,2-3,6-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURNJAWPFMCWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2CCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The fluorination of the indole ring can be achieved using reagents such as Selectfluor. Subsequent acylation and amide formation steps are carried out using appropriate acyl chlorides and amines under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of various enzymes and receptors, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its potential use in treating diseases such as cancer, inflammation, and microbial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound's interaction with these targets can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-[1-[2-(5-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide

  • N-[1-[2-(7-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide

  • N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-4-yl]acetamide

Uniqueness: N-[1-[2-(6-fluoro-2,3-dihydroindol-1-yl)acetyl]piperidin-3-yl]acetamide stands out due to its specific fluorination pattern and the presence of the piperidinyl acetamide group. These structural features contribute to its unique biological and chemical properties, distinguishing it from other similar compounds.

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